N-benzyl-N-isopropyl-3,4-dimethoxybenzamide
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Overview
Description
N-benzyl-N-isopropyl-3,4-dimethoxybenzamide is a compound belonging to the benzamide class of chemicals Benzamides are known for their diverse applications in various fields, including medicinal chemistry, industrial processes, and biological research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-isopropyl-3,4-dimethoxybenzamide typically involves the condensation of 3,4-dimethoxybenzoic acid with an appropriate amine, such as N-benzyl-N-(propan-2-yl)amine. The reaction is often carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions usually involve moderate temperatures and anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-
Properties
Molecular Formula |
C19H23NO3 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-benzyl-3,4-dimethoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H23NO3/c1-14(2)20(13-15-8-6-5-7-9-15)19(21)16-10-11-17(22-3)18(12-16)23-4/h5-12,14H,13H2,1-4H3 |
InChI Key |
UTEOZULAXCNXGM-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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